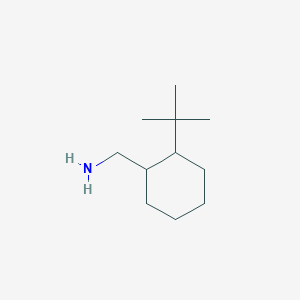

(2-Tert-butylcyclohexyl)methanamine

Description

Significance of Cyclohexylamines in Modern Chemical Synthesis

Cyclohexylamines, as a class of compounds, are versatile intermediates in the chemical industry. ohans.com They are integral to the synthesis of a wide range of products, from pharmaceuticals and agrochemicals to dyes and polymer additives. atamanchemicals.comatamankimya.com Their utility stems from the reactivity of the amine group, which can undergo various transformations, and the physicochemical properties conferred by the cyclohexane (B81311) ring. ohans.com

Cyclohexylamine (B46788) itself serves as a precursor for sulfenamide-based vulcanization accelerators in the rubber industry and as a building block for pharmaceuticals like mucolytics, analgesics, and bronchodilators. atamanchemicals.comatamankimya.com The aliphatic nature of the amine makes it a stronger base than its aromatic counterpart, aniline, which is a key property in its function as a corrosion inhibitor and an acid gas absorbent. atamankimya.comwikipedia.org The synthesis of various cyclohexylamine derivatives allows for the fine-tuning of properties for specific applications, such as the production of artificial sweeteners and insecticides. atamanchemicals.comatamankimya.com

The Role of the tert-Butyl Group in Stereochemical Control and Reactivity

The tert-butyl group is exceptionally bulky and plays a critical role in controlling the stereochemistry of the cyclohexane ring. Due to its size, it has a strong preference for the equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain, specifically 1,3-diaxial interactions. chemistryschool.netlibretexts.org This preference is so pronounced that it effectively "locks" the ring in a single conformation, preventing ring-flipping. chemistryschool.net

This conformational locking has significant implications for the reactivity of substituents on the ring. With the tert-butyl group fixed in the equatorial position, other substituents on the ring are held in fixed axial or equatorial orientations. msu.edu This allows for highly stereoselective reactions, as the fixed geometry dictates the accessibility of reagents to the reactive sites on the molecule. In the case of (2-Tert-butylcyclohexyl)methanamine, the relationship between the tert-butyl group and the methanamine group (either cis or trans) will be rigidly maintained, influencing how the amine group interacts with other molecules.

Historical Context of Related Bulky Amine Systems

The use of sterically hindered or "bulky" amines has presented both challenges and opportunities in organic synthesis. Historically, the steric hindrance of bulky amines could impede their reactivity in standard reactions like nucleophilic substitution or acylation. However, the development of modern synthetic methods has turned this feature into an advantage.

In the late 20th and early 21st centuries, significant advancements were made in metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. galchimia.com This reaction allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other complex molecules. The development of specialized phosphine (B1218219) ligands for the palladium catalyst was key to extending the scope of this reaction to include bulky amines. galchimia.com These advanced catalytic systems can overcome the steric hindrance, enabling the coupling of bulky amines with aryl halides and triflates, a reaction that was previously difficult to achieve. galchimia.com This has opened up new avenues for the design and synthesis of complex molecules with specific three-dimensional structures.

Data Tables

Table 1: General Properties of Cyclohexylamines

| Property | Value/Description | Source(s) |

|---|---|---|

| Classification | Primary aliphatic amines | atamanchemicals.comatamankimya.com |

| Appearance | Typically colorless to yellowish liquids | atamankimya.comwikipedia.org |

| Odor | Strong, fishy, amine-like odor | atamankimya.comwikipedia.org |

| Basicity (pKa of conjugate acid) | ~10.64 (for Cyclohexylamine) | wikipedia.org |

| Solubility | Miscible with water and soluble in many organic solvents | wikipedia.org |

| Key Reactivity | Nucleophilic substitution, condensation, acid-base reactions | ohans.com |

Table 2: Conformational Energy of Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) - Energy cost of being in an axial position | Source(s) |

|---|---|---|

| -Cl (Chloro) | 0.25 | libretexts.org |

| -CH₃ (Methyl) | 1.7 | msu.edu |

| -CH(CH₃)₂ (Isopropyl) | 2.1 | weebly.com |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 (effectively locks the conformation) | chemistryschool.netlibretexts.org |

Synthetic Methodologies for this compound and its Stereoisomers

The synthesis of this compound, a substituted cyclohexylamine, involves various strategic approaches to form the crucial carbon-nitrogen bond. These methods can be broadly categorized into direct functionalization of a pre-existing cyclohexyl scaffold and stereocontrolled syntheses to access specific isomers. The bulky tert-butyl group at the 2-position significantly influences the stereochemical outcome of these reactions, making the selection of an appropriate synthetic route critical for achieving the desired diastereomer.

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h9-10H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJUIYLDLKQNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Conformational Dynamics of 2 Tert Butylcyclohexyl Methanamine

Analysis of Diastereomeric and Enantiomeric Forms

(2-Tert-butylcyclohexyl)methanamine possesses two stereogenic centers at positions 1 and 2 of the cyclohexane (B81311) ring. This structural feature gives rise to the existence of stereoisomers. Specifically, the relative orientation of the tert-butyl group and the methylamine (B109427) group results in two diastereomeric forms: cis and trans.

In the cis isomer, both the tert-butyl group and the methylamine group are on the same face of the cyclohexane ring. In the trans isomer, they are on opposite faces. Each of these diastereomers is chiral and exists as a pair of enantiomers, which are non-superimposable mirror images of each other. Therefore, this compound can exist as a total of four stereoisomers. Commercial availability often includes the compound as a mixture of diastereomers chemscene.com. The synthesis of related structures, such as 2-(tert-butyl) cyclohexyl methanesulfonate, also frequently results in an inseparable mixture of diastereomeric compounds researchgate.net.

| Stereoisomer | Relationship | Description |

| (1R,2R)-isomer & (1S,2S)-isomer | Enantiomers | Constitute the trans diastereomer. |

| (1R,2S)-isomer & (1S,2R)-isomer | Enantiomers | Constitute the cis diastereomer. |

| trans pair & cis pair | Diastereomers | Have different physical and chemical properties. |

Conformational Analysis of the 2-tert-Butylcyclohexyl Ring System

The conformational preferences of the this compound molecule are dominated by the steric demands of the substituents on the cyclohexane ring, which primarily adopts a chair conformation to minimize strain iscnagpur.ac.in.

The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformational equilibrium of the cyclohexane ring. Due to severe steric hindrance, known as 1,3-diaxial interactions, a conformation with an axial tert-butyl group is highly unfavorable ucalgary.camasterorganicchemistry.com. The energy cost of placing a tert-butyl group in the axial position is significant, estimated to be around 21-22.8 kJ/mol, which effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group occupies an equatorial position chemistryschool.netlibretexts.orglibretexts.org. For tert-butylcyclohexane, it is estimated that the conformer with the equatorial tert-butyl group constitutes over 99.9% of the equilibrium mixture at room temperature libretexts.org. This strong preference for the equatorial position is a cornerstone of conformational analysis in substituted cyclohexanes fiveable.me. While the primary effect is locking the conformation, the bulky group can also cause minor distortions, such as flattening, in the cyclohexane ring structure fiveable.mersc.org.

| Substituent | A-Value (Energy difference between axial and equatorial, kJ/mol) |

| -CH₃ (Methyl) | ~7.3 |

| -CH(CH₃)₂ (Isopropyl) | ~9.2 |

| -C(CH₃)₃ (tert-Butyl) | ~21 |

Note: A-values represent the free energy difference (ΔG°) and quantify the steric bulk of a substituent.

With the tert-butyl group firmly anchored in the equatorial position, the conformational preference of the methylamine (-CH₂NH₂) substituent is determined by the diastereomeric form of the molecule.

Trans Isomer: In the trans-1,2-disubstituted isomer, the two substituents are on opposite sides of the ring. The most stable conformation is the diequatorial form, where both the large tert-butyl group and the smaller methylamine group reside in equatorial positions. This arrangement minimizes steric strain, as neither group suffers from significant 1,3-diaxial interactions libretexts.org.

Cis Isomer: In the cis-1,2-disubstituted isomer, the substituents are on the same side of the ring. To maintain a chair conformation, one substituent must be axial while the other is equatorial. Given the overwhelming steric requirement of the tert-butyl group to be equatorial, it forces the methylamine group into the less stable axial position libretexts.orglibretexts.org. This results in 1,3-diaxial interactions between the axial methylamine group and the axial hydrogens on the same side of the ring.

Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

A combination of spectroscopic and diffraction methods is essential for the complete stereochemical characterization of this compound, allowing for the determination of relative and absolute configurations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the ratio of diastereomers in a mixture manchester.ac.uknih.gov. In the cis and trans isomers of this compound, the protons, particularly the methine proton at C1 and the methylene (B1212753) protons of the aminomethyl group, exist in different chemical environments. This difference in environment leads to distinct chemical shifts and coupling constants in the ¹H NMR spectrum for each diastereomer.

By integrating the area under the signals that are unique to each diastereomer, a quantitative measure of their relative abundance (the diastereomeric ratio) can be obtained nih.gov. While spectral overlap can sometimes complicate this analysis in complex molecules, advanced techniques such as band-selective pure shift NMR can be employed. These methods collapse the complex splitting patterns (multiplets) into single peaks (singlets), which greatly enhances spectral resolution and allows for accurate integration even when chemical shift differences are small manchester.ac.uknih.gov.

While NMR can determine the relative stereochemistry (cis vs. trans) and the ratio of diastereomers, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule soton.ac.uk. This technique requires a single crystal of one of the pure enantiomers. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a precise three-dimensional map of the electron density within the molecule.

This map reveals the exact spatial arrangement of all atoms, thereby unambiguously establishing the absolute configuration (i.e., the R or S designation) at each of the two chiral centers nih.gov. The determination of the absolute structure of one enantiomer allows for the assignment of its mirror image and, by extension, the configurations of the other diastereomeric pair nih.gov.

Reactivity and Mechanistic Investigations of 2 Tert Butylcyclohexyl Methanamine

Nucleophilic and Basic Properties of the Primary Amine

The primary amine group in (2-tert-butylcyclohexyl)methanamine imparts both nucleophilic and basic characteristics to the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers, and as a Brønsted-Lowry base, accepting a proton.

As a nucleophile, the primary amine can participate in a variety of reactions, including alkylation, acylation, and condensation reactions. However, the reactivity of the amine is significantly modulated by the steric hindrance imposed by the adjacent tert-butyl group, a topic that will be explored in more detail in the following section. The lone pair on the nitrogen atom makes primary amines reactive towards various electrophiles. For instance, primary amines are known to form stable addition compounds with Lewis acids like boranes. Coordination of primary amines, even sterically hindered ones like tert-butylamine, with 9-borabicyclo[3.3.1]nonane (9-BBN) is often complete. researchgate.net

Steric Effects on Reaction Pathways: The tert-Butyl Effect

The most prominent feature influencing the reactivity of this compound is the presence of the bulky tert-butyl group. This group exerts a significant steric effect, often referred to as the "tert-butyl effect," which can dramatically alter reaction rates and even dictate the mechanistic pathway. numberanalytics.comspcmc.ac.inresearchgate.net

The tert-butyl group, due to its large size, can hinder the approach of reactants to the nearby primary amine. researchgate.net This steric hindrance can slow down reactions that would otherwise proceed readily. numberanalytics.comresearchgate.net For example, in nucleophilic substitution reactions where the amine acts as the nucleophile, the bulky substituent can impede its attack on an electrophilic carbon center. This is a well-documented phenomenon where bulky substituents decrease reaction rates. numberanalytics.com

Furthermore, the tert-butyl group locks the cyclohexane (B81311) ring in a specific conformation, with the tert-butyl group preferentially occupying the equatorial position to minimize steric strain. This conformational rigidity influences the accessibility of the aminomethyl group, depending on its own orientation (axial or equatorial). The saponification rate of cis-4-tert-butylcyclohexanecarboxylate, where the ester group is axial, is significantly slower than that of the trans-isomer, where the ester group is equatorial, due to increased steric hindrance in the transition state. spcmc.ac.in This principle can be extended to the reactivity of the aminomethyl group in this compound.

The steric hindrance can also influence the regioselectivity of reactions. In cases where multiple reaction sites are available, the tert-butyl group can direct incoming reagents to the less sterically encumbered position. numberanalytics.com

Computational Chemistry and Theoretical Modeling of 2 Tert Butylcyclohexyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Tert-butylcyclohexyl)methanamine. These methods, rooted in the principles of quantum mechanics, solve the Schrödinger equation for the molecular system to provide information about its electronic distribution and energy. nih.gov

Key Methods:

Density Functional Theory (DFT): A widely used method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy for systems of this size. nih.gov

Hartree-Fock (HF) Theory: An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While less accurate than more advanced methods, it often serves as a starting point for more complex calculations. nih.govyoutube.com

Møller-Plesset (MP) Perturbation Theory: A post-Hartree-Fock method that improves upon the HF results by including electron correlation effects. MP2 is a common level of theory used for such calculations.

Calculated Properties: The primary outputs of these calculations include the molecule's total electronic energy, the energies and shapes of its molecular orbitals (HOMO and LUMO), and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These properties are crucial for predicting the molecule's reactivity, with regions of negative electrostatic potential indicating likely sites for electrophilic attack.

Below is an illustrative table of typical electronic properties that could be obtained for the cis and trans isomers of this compound using a DFT method (e.g., B3LYP/6-31G*).

| Property | cis-(2-Tert-butylcyclohexyl)methanamine | trans-(2-Tert-butylcyclohexyl)methanamine |

| Total Electronic Energy (Hartree) | -524.123 | -524.128 |

| HOMO Energy (eV) | -8.54 | -8.61 |

| LUMO Energy (eV) | 2.15 | 2.18 |

| Dipole Moment (Debye) | 1.35 | 1.29 |

Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations for similar molecules. They are not based on a specific published study of this compound.

Conformational Energy Landscapes and Population Analysis

The conformational energy landscape is explored by systematically rotating the rotatable bonds of the molecule and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them.

For a substituted cyclohexane (B81311), the chair conformation is generally the most stable. dalalinstitute.com The substituents can be in either an axial or equatorial position. Due to severe steric hindrance, a tert-butyl group strongly prefers the equatorial position, effectively "locking" the conformation of the cyclohexane ring. This preference is so strong that the energy penalty for an axial tert-butyl group is estimated to be over 5 kcal/mol.

In the case of this compound, the primary conformational question revolves around the relative energies of the chair conformers of the cis and trans isomers.

trans Isomer: In the most stable chair conformation, both the tert-butyl group and the methanamine group can occupy equatorial positions, leading to a highly stable structure with minimal steric strain.

cis Isomer: In the chair conformation, one substituent must be axial while the other is equatorial. Given the large size of the tert-butyl group, it will occupy the equatorial position, forcing the methanamine group into the less favorable axial position. This results in 1,3-diaxial interactions, which increase the energy of the cis isomer relative to the trans isomer.

The relative populations of different conformers at a given temperature can be calculated using the Boltzmann distribution, which relates the population of a state to its energy.

The following table illustrates a hypothetical conformational energy analysis for the most stable chair conformers of this compound.

| Isomer/Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| trans | tert-butyl (eq), methanamine (eq) | 0.00 | >99.9 |

| cis | tert-butyl (eq), methanamine (ax) | ~2.5 | <0.1 |

Note: These values are estimations based on the principles of conformational analysis for substituted cyclohexanes and are for illustrative purposes.

Theoretical Prediction of Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting the stereochemical outcome of a reaction by calculating the energies of the transition states leading to different stereoisomers. The product that is formed through the lowest energy transition state is predicted to be the major product.

For the synthesis of this compound, a common route might involve the reduction of a corresponding oxime or the reductive amination of a ketone. The stereoselectivity of such reactions would depend on the direction of attack of the reducing agent.

Theoretical models can be constructed for the transition states of the reaction. By comparing the calculated activation energies for the formation of the cis and trans products, a prediction can be made about the diastereomeric ratio. These calculations would take into account the steric hindrance presented by the tert-butyl group and the developing stereocenters.

For example, in a hypothetical reduction, the approach of a hydride reagent to the carbonyl precursor would be modeled. The transition state leading to the trans product, where the incoming nucleophile can approach from the less hindered face of the molecule, is expected to be lower in energy than the transition state leading to the cis product.

Reaction Mechanism Studies through Computational Methods

Beyond predicting the outcome, computational methods can elucidate the entire reaction mechanism step-by-step. This involves mapping out the complete potential energy surface of the reaction, identifying all intermediates and transition states.

Methods Used in Reaction Mechanism Studies:

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to follow the reaction path downhill to the reactants and products, confirming that the transition state connects the correct species.

Analysis of Transition State Geometry: The geometry of the transition state provides crucial information about the mechanism. For instance, the lengths of the bonds being formed and broken can indicate whether the transition state is early or late.

Activation Strain Model (also known as Distortion/Interaction Model): This model deconstructs the activation energy into two components: the strain energy required to distort the reactants into their transition state geometries, and the interaction energy between the distorted reactants. This provides a more detailed understanding of the factors controlling the reaction barrier.

For a reaction involving this compound, such as a nucleophilic substitution at the aminomethyl group, computational studies could be used to determine whether the reaction proceeds through an S_N1 or S_N2 mechanism by comparing the energies of the respective intermediates and transition states. These calculations can also shed light on the role of the solvent in the reaction mechanism. Quantum chemical calculations have been instrumental in analyzing reaction mechanisms and even predicting new reactions before they are attempted experimentally. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Tert-butylcyclohexyl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation or reductive amination of tert-butyl-substituted cyclohexane precursors. For example, intermediates like 2-tert-butylcyclohexanone can be converted to the corresponding imine, followed by reduction using NaBH₄ or LiAlH₄. Optimization involves adjusting solvent polarity (e.g., methyl tert-butyl ether), temperature (0–25°C), and catalyst loading. Reaction progress should be monitored via TLC or GC-MS to maximize yield and purity .

Q. What are the critical storage conditions and handling protocols for this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture, light, and oxidizing agents. Use PPE (gloves, goggles) to minimize inhalation or dermal contact, as tertiary amines may cause respiratory or skin irritation. Electrostatic discharge precautions are essential during transfer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can resolve tert-butyl group signals (δ ~1.0–1.4 ppm for CH₃, δ ~30–35 ppm for quaternary C) and cyclohexyl proton splitting patterns.

- MS : High-resolution ESI-MS confirms molecular weight (C₁₁H₂₃N, MW 169.3 g/mol) and fragmentation patterns.

- IR : Peaks near 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-N stretch) validate amine functionality .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : The tert-butyl group’s axial/equatorial orientation on the cyclohexane ring affects steric hindrance and binding to receptors (e.g., neurotransmitter transporters). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes. Experimental validation via competitive binding assays (e.g., using radiolabeled ligands) quantifies stereochemical effects on affinity (Kᵢ values) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, cell lines) or impurity profiles. Mitigation strategies include:

- Dose-response standardization : Use Hill slopes to compare EC₅₀/IC₅₀ values across studies.

- Purity verification : HPLC with UV/ELSD detection (≥98% purity threshold).

- Meta-analysis : Pool data from independent studies using fixed/random-effects models to identify trends .

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?

- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS over 24–72 hours. Quantify half-life (t½) and identify metabolites (e.g., oxidative deamination products). Compare results with structurally analogous compounds to establish structure-stability relationships .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (~2.5), aqueous solubility (≈0.1 mg/mL), and blood-brain barrier permeability. Molecular descriptors (polar surface area, rotatable bonds) inform pharmacokinetic profiling. Validation via experimental logD₇.₄ measurements ensures accuracy .

Q. How should researchers design experiments to evaluate the compound’s potential as a chiral catalyst or ligand?

- Methodological Answer :

- Catalytic screening : Test enantioselectivity in asymmetric reactions (e.g., hydrogenation) using chiral HPLC to quantify enantiomeric excess (ee).

- Ligand studies : Titrate the compound into metal complexes (e.g., Pd, Ru) and analyze coordination via X-ray crystallography or NMR spectroscopy .

Safety and Environmental Considerations

Q. What are the ecotoxicological risks of this compound, and how can they be mitigated?

- Methodological Answer : While ecotoxicity data are limited (no available LC₅₀ or EC₅₀ values), apply the precautionary principle. Use biodegradability prediction tools (EPI Suite) to estimate persistence. Treat waste with activated carbon filtration or ozonation before disposal. Collaborate with specialized waste management services for neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.